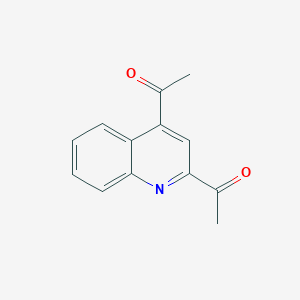

2,4-Diacetylquinoline

Description

Historical Context and Significance of Quinoline (B57606) Heterocycles in Chemical Research

Quinoline, a heterocyclic aromatic organic compound, has been a cornerstone of chemical research since its initial discovery. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its structure was not correctly deduced until decades later. The quinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science.

Historically, the significance of quinoline derivatives is deeply rooted in the development of pharmaceuticals. The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred extensive research into synthetic analogues. This led to the development of a multitude of quinoline-based drugs with a wide range of therapeutic applications, including antibacterial, anticancer, antifungal, and anti-inflammatory agents. organic-chemistry.org

The versatility of the quinoline ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. This has made it a valuable building block in the synthesis of complex molecules and functional materials. organic-chemistry.org Numerous named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to construct the quinoline core, highlighting its importance in organic synthesis. organic-chemistry.org

Structural Overview and Unique Features of the 2,4-Diacetylquinoline Scaffold

This compound is a derivative of quinoline characterized by the presence of two acetyl groups at the 2 and 4 positions of the quinoline ring. This substitution pattern imparts unique structural and electronic features to the molecule. The acetyl groups are electron-withdrawing, which influences the electron density distribution within the quinoline ring system.

The presence of two carbonyl functionalities in this compound makes it a versatile precursor in organic synthesis. These acetyl groups can participate in a variety of chemical transformations, including condensation reactions, oxidations, and reductions, providing access to a diverse array of more complex quinoline derivatives. For instance, the carbonyl groups can react with hydrazines to form hydrazones, which have been explored for their biological activities. byjus.com

The spatial arrangement of the two acetyl groups also allows for the potential of chelation with metal ions, making this compound and its derivatives interesting ligands in coordination chemistry. The crystal structure of related quinoline derivatives has been a subject of study to understand their molecular geometry and intermolecular interactions. howard.edunih.goviucr.orgmostwiedzy.plmdpi.comnih.gov

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C13H11NO2 |

| Molar Mass | 213.23 g/mol |

| IUPAC Name | 1-(4-acetylquinolin-2-yl)ethan-1-one |

| Appearance | (Varies, often a solid) |

| Solubility | (Typically soluble in organic solvents) |

Research Trajectory and Current Focus Areas for this compound

The research trajectory of this compound has evolved from fundamental synthesis and characterization to exploration of its potential applications in various fields. Early research likely focused on the development of synthetic methodologies to access this specific substitution pattern on the quinoline core.

Current research on this compound and its derivatives is multifaceted. A significant area of focus is in the field of medicinal chemistry. Researchers are designing and synthesizing novel derivatives of this compound to evaluate their potential as therapeutic agents. The core scaffold is seen as a template that can be modified to interact with specific biological targets. For example, derivatives of similar quinoline structures have shown promise as inhibitors of various enzymes and as antimicrobial agents. nih.govnih.govacs.org

Another active area of research involves the use of this compound as a building block in organic synthesis. Its reactive acetyl groups are exploited to construct more complex heterocyclic systems. mt.comgoogle.comorganic-chemistry.orgorgsyn.orgmdpi.com The development of efficient and selective transformations of the acetyl groups is a key objective in this area.

Furthermore, the coordination chemistry of this compound and related ligands continues to be explored. The ability of these compounds to form stable complexes with various metal ions is being investigated for applications in catalysis, materials science, and as analytical reagents. The study of the photophysical and electrochemical properties of these metal complexes is also a growing area of interest. du.ac.in

Structure

3D Structure

Properties

CAS No. |

21718-94-5 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-(2-acetylquinolin-4-yl)ethanone |

InChI |

InChI=1S/C13H11NO2/c1-8(15)11-7-13(9(2)16)14-12-6-4-3-5-10(11)12/h3-7H,1-2H3 |

InChI Key |

KUOROUHDUSCUJI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=NC2=CC=CC=C21)C(=O)C |

Canonical SMILES |

CC(=O)C1=CC(=NC2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diacetylquinoline and Its Derivatives

Direct Synthesis Approaches for 2,4-Diacetylquinoline

Direct synthesis methods aim to construct the quinoline (B57606) ring with the desired acetyl groups in a single or multi-step sequence from acyclic precursors.

Oxidative annulation represents a powerful and efficient strategy for the synthesis of quinoline derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step through an oxidation process. For instance, an efficient synthesis of 2,4-diarylquinoline derivatives has been achieved through the oxidative annulation of o-allylanilines using chloranil (B122849) as a recyclable oxidant. organic-chemistry.org This approach offers good yields and a broad substrate scope. organic-chemistry.org While not specifically detailing the synthesis of this compound, this methodology highlights the potential of oxidative annulation for preparing 2,4-disubstituted quinolines. organic-chemistry.org The reaction proceeds via a proposed mechanism involving charge-transfer complex formation, hydride transfer, amino group attack, and subsequent oxidative dehydro-aromatization. organic-chemistry.org

Recent advancements in this area include the use of transition-metal-free protocols and photo-induced oxidative cyclization. mdpi.com For example, visible light has been utilized to catalyze the formation of imino radicals for the synthesis of isoquinolines, and photoredox/cobalt dual catalysis has been employed for the [4+2] cyclization of N-H imines and olefins. mdpi.com Electrochemical methods also offer a green and efficient alternative for oxidative [4+2] annulation of tertiary anilines and alkenes to produce tetrahydroquinolines. rsc.org Rhodium(III)-catalyzed oxidative [4+2] annulation of 2-arylquinoxalines with allyl alcohols has also been developed for the synthesis of functionalized benzo[a]phenazines. rsc.org

One-pot syntheses are highly desirable as they improve reaction efficiency by avoiding the isolation and purification of intermediates, thereby saving time and resources. wikipedia.org A one-pot protocol for synthesizing 2,4-diarylquinolines from anilines and 1,3-diarylpropenes has been developed. organic-chemistry.org This process involves a three-step tandem reaction sequence: oxidative coupling, rearrangement, and oxidative annulation. organic-chemistry.org This strategy has proven to be scalable and provides good yields. organic-chemistry.org

The concept of one-pot synthesis is versatile and has been applied to various heterocyclic systems. For example, a one-pot, three-component reaction has been utilized for the synthesis of 2,4-disubstituted Se-quinoline derivatives. mdpi.com Such multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single operation. nih.govrsc.org

Several classic named reactions remain fundamental to quinoline synthesis. These include the Skraup, Doebner-von Miller, Conrad-Limpach, and Pfitzinger syntheses, which involve the cyclization and condensation of aniline (B41778) derivatives with various carbonyl compounds. iipseries.orgsci-hub.senih.gov The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, is a key transformation in the synthesis of β-keto esters, which can be precursors to quinoline systems. wikipedia.org

An intramolecular version of the Claisen condensation, the Dieckmann cyclization, is particularly useful for forming cyclic β-keto esters from diesters, which can then be further elaborated to quinoline derivatives. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com This reaction works best for the formation of five- and six-membered rings. libretexts.org

The Combes quinoline synthesis is a well-established method for preparing 2,4-disubstituted quinolines. iipseries.org This reaction involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.org The use of a β-diketone substrate is a unique feature of the Combes synthesis compared to other quinoline preparations. wikipedia.org The reaction mechanism involves the formation of an enamine, followed by protonation, cyclization, and dehydration to yield the substituted quinoline. wikipedia.org Modifications to the standard protocol, such as using a mixture of polyphosphoric acid (PPA) and an alcohol to form a more effective polyphosphoric ester (PPE) catalyst, have been reported. wikipedia.org

| Reaction | Description | Key Features | Reference(s) |

| Combes Synthesis | Condensation of anilines with β-diketones followed by acid-catalyzed cyclization. | Unique use of β-diketone substrates; yields 2,4-disubstituted quinolines. | iipseries.orgwikipedia.org |

| Doebner-von Miller | Reaction of anilines with α,β-unsaturated carbonyl compounds. | Can be violently exothermic; regioselectivity concerns with substituted anilines. | nih.gov |

| Conrad-Limpach | Condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. | Proceeds via a Schiff base intermediate. | iipseries.org |

| Pfitzinger Synthesis | Reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group. | Yields quinoline-4-carboxylic acids. | nih.gov |

Traditional Cyclization and Condensation Reactions in Quinoline Formation

Regioselective Functionalization of Quinoline Precursors

An alternative to direct synthesis is the regioselective functionalization of a pre-formed quinoline ring. C-H activation has emerged as a powerful strategy for the direct introduction of functional groups at specific positions of the quinoline nucleus, offering an atom- and step-economical approach. mdpi.comnih.gov

Transition metal catalysis is often employed to achieve high regioselectivity. mdpi.comnih.gov For instance, copper-catalyzed C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes have been developed. researchgate.net Gold-catalyzed C3-H functionalization of quinoline N-oxides with nucleophiles has also been reported. researchgate.net Palladium-catalyzed oxidative cross-coupling of quinoline N-oxides with indoles is another example of regioselective functionalization. mdpi.com

The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. For example, in the Sonogashira coupling of 2,4-dichloroquinoline (B42001) with terminal alkynes, the chloro group at the C-2 position is more susceptible to oxidative addition with Pd(0) due to the electron-withdrawing nature of the nitrogen atom, leading to regioselective alkynylation at C-2. beilstein-journals.org

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of key intermediates. While specific intermediates for this compound are not extensively detailed in the provided context, general principles for preparing functionalized precursors can be inferred. For example, the synthesis of 4-aryl-4-oxo-2-hydroxy-2-butenoic acids involves the oxalylation of corresponding aryl ketones. acs.org This highlights the importance of functionalized ketone and ester intermediates in building complex molecules.

Development of Sustainable and Green Synthetic Routes

The paradigm of modern chemical synthesis has shifted towards sustainability, driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize non-hazardous reagents. researchgate.netacs.org This evolution is particularly pertinent in the synthesis of heterocyclic compounds like quinolines, where traditional methods often involve harsh conditions, toxic solvents, and produce significant byproducts. acs.orgnih.gov Consequently, considerable research has been dedicated to developing eco-friendly and efficient routes for the synthesis of quinoline derivatives. acs.orgijpsjournal.com These greener methodologies not only offer environmental benefits but also often lead to improved reaction efficiency and economic viability. acs.orgijpsjournal.com

A primary focus in the green synthesis of quinolines has been the replacement of hazardous solvents with more benign alternatives. researchgate.net Water and ethanol (B145695) have emerged as preferred "green" solvents, significantly reducing the environmental impact of these synthetic processes. researchgate.netresearchgate.net Furthermore, solvent-free reaction conditions have been successfully employed, which, in addition to eliminating solvent waste, can also lead to shorter reaction times and simpler product isolation procedures. nih.govfrontiersin.org

The development and application of novel catalysts are at the forefront of green quinoline synthesis. researchgate.net A wide array of catalysts that are more environmentally friendly than traditional options have been explored and proven effective. These include:

Acid Catalysts: Formic acid has been identified as a versatile and biodegradable catalyst for quinoline synthesis, promoting reactions under milder conditions and with improved selectivity. ijpsjournal.com Other effective green acid catalysts include p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix frontiersin.orgarene (CX4SO3H). researchgate.netresearchgate.net

Nanocatalysts: The use of nanocatalysts represents a significant advancement due to their high surface area, enhanced reactivity, and potential for recyclability. acs.orgnih.gov Various metal-based nanocatalysts, including those based on iron (Fe), copper (Cu), and zinc (Zn), have been successfully utilized in quinoline synthesis, often under solvent-free conditions or in green solvents. acs.orgnih.gov For instance, Fe₃O₄ nanoparticles have been used as a magnetically recoverable catalyst, simplifying post-reaction purification. nih.gov

Biocatalysts: Enzymes offer a highly specific and green alternative to traditional chemical catalysts. ijpsjournal.com Research into biocatalysis for quinoline synthesis is a growing field, with efforts focused on discovering new enzymes and engineering existing ones to improve their catalytic efficiency and stability. ijpsjournal.com

Other Green Catalysts: A variety of other catalysts, such as the organic base DABCO, cerium nitrate (B79036), and potassium carbonate (K₂CO₃), have been employed to facilitate the green synthesis of quinoline analogs. researchgate.netresearchgate.netcdnsciencepub.com

Energy efficiency is another cornerstone of green chemistry, and techniques like microwave-assisted and ultrasound-assisted synthesis have been successfully applied to the production of quinolines. ijpsjournal.comqeios.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comqeios.com

The table below summarizes various green catalytic systems and their efficacy in the synthesis of different quinoline derivatives, highlighting the reaction conditions and yields achieved.

| Catalyst | Starting Materials | Solvent | Conditions | Yield (%) | Ref |

| Fe₃O₄ NPs-cell | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone/1,3-cyclohexadione | Water | Reflux, 2 h | 88-96 | nih.gov |

| ZnO/CNT | 2-amino-5-chlorobenzaldehyde, carbonyl compounds | Solvent-free | - | 24-99 | nih.gov |

| Formic acid | Anilines, aldehydes/ketones | - | Milder conditions | High | ijpsjournal.com |

| DABCO | Aldehyde, malononitrile, 8-hydroxyquinoline | H₂O/EtOH | 80 °C, 20 min | 98 | cdnsciencepub.com |

| Glucose-derived ionic liquids/Copper | 2-aminobenzyl alcohols, 1,3-dicarbonyl compounds/nitriles | Acetonitrile-water | Mild | up to 93 | rsc.org |

Structural Elucidation and Advanced Characterization of 2,4 Diacetylquinoline

Advanced X-ray Crystallographic Analysis

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystal. mdpi.com In this technique, the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, providing detailed information on bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.escarleton.edu

Single-Crystal X-ray Diffraction Studies of 2,4-Diacetylquinoline

Single-crystal X-ray diffraction (SC-XRD) analysis offers an in-depth view of the internal lattice of crystalline materials, revealing key structural details. uhu-ciqso.es This non-destructive technique is crucial for determining the precise atomic arrangement within a crystal. carleton.edu The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) and provides the basis for a detailed structural analysis. researchgate.netresearchgate.netuiowa.educam.ac.uk

Studies show that this compound, with the chemical formula C₁₃H₁₁NO₂, crystallizes in a specific arrangement that can be fully detailed by its crystallographic parameters. researchgate.net The data obtained from diffraction studies are refined to produce a comprehensive model of the crystal structure. carleton.edu

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

Detailed Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound, which describes the spatial arrangement of its atoms, is determined from the crystallographic data. libretexts.orglibretexts.org This includes precise measurements of bond lengths and angles between the atoms. researchgate.net

In the solid state, the this compound molecule exhibits a specific conformation. One of the acetyl groups is observed to be coplanar with the quinoline (B57606) ring system. researchgate.net In contrast, the second acetyl group is slightly twisted out of this plane. researchgate.net This conformational detail is a critical aspect of its molecular structure. The Valence Shell Electron Pair Repulsion (VSEPR) model provides a basis for predicting the general shapes of molecules by considering the repulsion between electron pairs in the valence shell of a central atom. libretexts.orgpressbooks.pub

Table 2: Selected Bond Distances and Angles (Theoretical)

| Bond/Angle | Type | Predicted Value Range |

|---|---|---|

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C-N (in quinoline) | Bond Length | ~1.37 Å |

| C=O (acetyl) | Bond Length | ~1.23 Å |

| C-C (acetyl) | Bond Length | ~1.54 Å |

| C-C-C (in ring) | Bond Angle | ~120° |

| O=C-C (acetyl) | Bond Angle | ~120° |

Note: These are generalized values. Precise, experimentally determined values for this compound are obtained from the full crystallographic information file (CIF).

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within the crystal lattice, known as crystal packing, is stabilized by a network of intermolecular interactions. rsc.org In the crystal structure of this compound, intermolecular C-H···O hydrogen bonds are a key feature. researchgate.net These interactions occur between the methyl hydrogen atoms of the acetyl groups and the oxygen atoms of the acetyl groups on neighboring molecules. researchgate.net This network of hydrogen bonds links the molecules together, forming a ribbon-like motif. researchgate.net

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. scispace.comlibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present. The stretching vibrations of the C=O bonds in the two acetyl groups would give rise to strong absorption bands, typically in the region of 1680-1710 cm⁻¹. The spectrum would also feature bands corresponding to C-H stretching of the aromatic quinoline ring and the methyl groups, as well as C-C and C-N stretching vibrations within the quinoline ring system. libretexts.org The region from 1400 to 600 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is highly specific to the molecule as a whole.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C-H (Methyl) | Stretch | 3000-2850 | Medium |

| C=O (Acetyl) | Stretch | ~1680 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

| C-N (Aromatic) | Stretch | 1350-1250 | Medium |

| C-H | Bend | 900-675 | Strong |

Note: These are general ranges. The exact position and intensity of the peaks depend on the specific molecular environment.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. nih.govspectroscopyonline.com When photons are scattered from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. spectroscopyonline.com This provides a "molecular fingerprint" that can be used for identification and structural analysis. nih.govnih.gov

The Raman spectrum of this compound would provide information on its vibrational modes. While some vibrations may be strong in both IR and Raman spectra, the selection rules are different. wiley.com Non-polar bonds often produce strong Raman signals, whereas polar bonds tend to show strong IR absorptions. Therefore, the C=C bonds of the quinoline ring would be expected to show strong bands in the Raman spectrum. The C=O stretching vibrations would also be present. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. mdpi.com The analysis of Raman spectra often involves identifying characteristic peaks in the fingerprint region (typically below 1500 cm⁻¹) to confirm the presence of specific structural motifs. nih.gov

Table 4: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C=C (Aromatic Ring) | Stretch | 1620-1570 | Strong |

| C=O (Acetyl) | Stretch | ~1680 | Medium |

| Ring Breathing | Symmetric Stretch | ~1000 | Strong |

| C-H (Methyl) | Bend | 1460-1440 | Medium |

Note: These are general predictions. Actual intensities and positions can vary.

Reactivity and Chemical Transformations of 2,4 Diacetylquinoline

Reactions at the Quinoline (B57606) Nitrogen Atom (e.g., Quaternization, N-Oxidation)

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a base and a nucleophile, leading to reactions such as quaternization and N-oxidation.

Quaternization The nitrogen atom in 2,4-diacetylquinoline can be readily alkylated by reacting with alkyl halides to form quaternary quinolinium salts. scribd.com This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

Reaction: this compound + R-X → N-Alkyl-2,4-diacetylquinolinium halide

Reagents: Typical alkylating agents include alkyl iodides (e.g., methyl iodide) and benzyl (B1604629) halides. d-nb.info

Factors: The reaction rate and yield can be influenced by the nature of the alkylating agent and steric hindrance around the nitrogen atom. Although the acetyl group at the 2-position introduces some steric bulk, quaternization is an expected and common reaction for quinoline derivatives. scribd.com

N-Oxidation The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the quinoline ring, often facilitating other reactions like electrophilic or nucleophilic substitutions at different positions. chinesechemsoc.orgacs.org

Reaction: this compound + [O] → this compound N-oxide

Reagents: Common oxidizing agents for this purpose include peroxy acids (e.g., m-CPBA) or dioxiranes, such as dimethyldioxirane (B1199080) (DMDO). nih.gov

Influence of Substituents: The presence of two electron-withdrawing acetyl groups makes the quinoline nitrogen less nucleophilic, thus requiring stronger oxidizing conditions compared to unsubstituted quinoline. nih.gov However, the formation of N-oxides from quinolines bearing electron-withdrawing groups is a well-established process. chinesechemsoc.orgchemrxiv.org

Reactions Involving the Acetyl Groups

The two acetyl groups at the C2 and C4 positions are major centers of reactivity, primarily due to the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the methyl groups.

The carbonyl carbons of the acetyl groups are electrophilic and can react with nucleophiles like amines. Condensation with primary amines or related compounds can lead to the formation of imines (Schiff bases) or more complex heterocyclic systems. For instance, reaction with hydrazines can yield hydrazones, which may further cyclize. tdl.orglibretexts.org

Research on the related 3-acetyl-4-hydroxy-2-quinolinone shows it undergoes condensation with binucleophiles like o-phenylenediamine (B120857) to form new fused heterocyclic rings. illinois.edu A similar reactivity is anticipated for this compound.

| Reactant | Product Type | Conditions |

| Primary Amines (R-NH₂) | Imines (Schiff bases) | Acid or base catalysis |

| Hydrazine (H₂NNH₂) | Hydrazones | Mild acidic conditions |

| o-Phenylenediamine | Fused diazepine (B8756704) ring | Acetic acid, heat |

Knoevenagel Condensation The methyl protons of the acetyl groups are acidic due to the electron-withdrawing effect of the carbonyl group, making them active methylene (B1212753) compounds. This allows this compound to participate in Knoevenagel condensations with aldehydes or ketones in the presence of a weak base. wikipedia.orgsigmaaldrich.com The reaction involves the formation of a new carbon-carbon double bond.

Reaction: this compound + R-CHO → 2,4-Di(alkenoyl)quinoline derivative

Catalysts: Weak bases like piperidine, pyridine (B92270), or ammonium (B1175870) salts are typically used. wikipedia.org

Mechanism: The base deprotonates the active methylene group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated enone product. organic-chemistry.org Studies on related acetyl-quinolines confirm their participation in such condensation reactions to build more complex molecules. nih.govrsc.org

Enamine/Enone Formation The acetyl groups can react with secondary amines (R₂NH) under acid catalysis to form enamines. Enamines are valuable synthetic intermediates, acting as nucleophiles in various C-C bond-forming reactions.

| Reagent | Product | Key Feature |

| Aldehyde (e.g., Benzaldehyde) | α,β-Unsaturated Ketone (Enone) | C=C bond formation |

| Secondary Amine (e.g., Pyrrolidine) | Enamine | C=C-N functional group |

Reduction to Hydroxyethyl Groups The carbonyls of the acetyl groups can be selectively reduced to secondary alcohols, yielding 2,4-bis(1-hydroxyethyl)quinoline.

Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, as it selectively reduces aldehydes and ketones without affecting the aromatic quinoline ring under standard conditions. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also be employed, though conditions must be controlled to avoid reduction of the quinoline ring itself. illinois.edumasterorganicchemistry.com

Oxidation to Carboxylic Acid Groups The acetyl groups can be oxidized to form quinoline-2,4-dicarboxylic acid. This transformation typically requires a strong oxidizing agent.

Reagents: Potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions is a classic reagent for oxidizing alkyl side chains on aromatic rings to carboxylic acids.

Significance: The resulting quinoline-2,4-dicarboxylic acid is a valuable synthetic intermediate. nih.govnih.gov A patent describes a similar oxidation of 2-vinyl-4-quinoline carboxylic acid to quinoline-2,4-dicarboxylic acid using KMnO₄. google.com

| Transformation | Reagent Example | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)CH₃) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Knoevenagel Condensation and Related Enamine/Enone Formation

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally challenging. The nitrogen atom deactivates the heterocyclic (pyridine) part of the molecule towards electrophilic attack. Under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, further increasing its electron-withdrawing effect and strongly deactivating the entire ring system. scribd.comarsdcollege.ac.in

The presence of two strongly deactivating acetyl groups on the pyridine ring of this compound makes the entire molecule extremely unreactive towards electrophilic attack. Substitution would be directed to the benzene (B151609) ring, primarily at positions 5 and 8, which are electronically favored. pharmaguideline.comquimicaorganica.org However, forcing conditions would be necessary, and yields are expected to be very low. In some cases, C-H functionalization at the C8 position can be achieved using transition-metal catalysis, often directed by a pre-formed N-oxide group. researchgate.net

Nucleophilic Aromatic Substitution on the Quinoline Ring System

In contrast to its resistance to electrophilic attack, the quinoline ring is activated towards nucleophilic aromatic substitution (SNA_r), particularly at the C2 and C4 positions. scribd.comarsdcollege.ac.in This reactivity is significantly enhanced by the presence of the two powerful electron-withdrawing acetyl groups at these exact positions in this compound.

The electron density at C2 and C4 is greatly reduced, making them highly susceptible to attack by nucleophiles. While SNA_r reactions on quinolines often involve the displacement of a good leaving group like a halide, quimicaorganica.org the possibility of displacing other groups exists. However, there is limited direct evidence in the searched literature for the acetyl groups themselves acting as leaving groups in a typical SNA_r reaction. It is more likely that strong nucleophiles would react with the carbonyl carbons of the acetyl groups first. Nonetheless, the quinoline ring in this compound is highly electron-deficient, a key prerequisite for nucleophilic aromatic substitution.

Ring-Opening and Rearrangement Reactions

The inherent stability of the aromatic quinoline nucleus generally makes ring-opening reactions energetically unfavorable. However, the presence of strongly deactivating acetyl groups at the 2- and 4-positions can influence the susceptibility of the heterocyclic ring to certain reaction conditions. While specific ring-opening reactions for this compound are not extensively documented, analogies can be drawn from the chemistry of related quinoline derivatives. For instance, certain quinoline derivatives can undergo ring cleavage under harsh oxidative conditions, typically leading to the formation of pyridine dicarboxylic acids.

Rearrangement reactions in the quinoline system are known, although not common for the parent aromatic structure. More frequently, such transformations are observed in partially reduced derivatives like tetrahydroquinolines. For example, studies have shown that 4-substituted-1,2,3,4-tetrahydroquinolines can undergo rearrangement where a substituent at the C4 position is transferred to the C3 position under thermal conditions, leading to aromatization. acs.org The presence of electron-withdrawing groups can influence the feasibility and outcome of such rearrangements.

In the context of this compound, any potential rearrangement would likely require prior modification of the quinoline core, for example, through reduction, to facilitate the skeletal reorganization. The strong electron-withdrawing nature of the acetyl groups would be expected to influence the stability of any charged intermediates that might be formed during a rearrangement process.

It has been noted that in the synthesis of certain substituted quinolines, rearrangement can be a key step. For example, a domino reaction involving a C4 to C3 functional group rearrangement has been observed in the synthesis of polysubstituted, C3-functionalized quinolines from 4-alkyl-1,2,3,4-tetrahydroquinolines bearing a vinyl unit with an electron-withdrawing group. acs.org This suggests that under specific synthetic conditions, the substituents at the C4 position can be labile.

| Reaction Type | Substrate Example | Conditions | Outcome | Reference |

| Rearrangement | 4-Alkyl-1,2,3,4-tetrahydroquinolines with C4 vinyl electron-withdrawing group | Refluxing o-dichlorobenzene | C4 to C3 functional group rearrangement and aromatization | acs.org |

| Rearrangement | N-Aryl-3-alkylideneazetidines | Silver-promoted oxidative cascade | Ring expansion and rearrangement to form quinolines | mdpi.com |

Oxidative and Reductive Transformations of the Quinoline Nucleus

The reactivity of the quinoline nucleus towards oxidation and reduction is well-established and is significantly modulated by the electronic effects of its substituents.

Oxidative Transformations

The quinoline ring system is generally resistant to oxidation due to its aromatic stability. pharmaguideline.comorientjchem.org When subjected to strong oxidizing agents such as potassium permanganate (KMnO₄) under alkaline conditions, the benzene ring is preferentially cleaved, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). pharmaguideline.comgoogle.com The pyridine ring exhibits greater stability towards oxidation. orientjchem.org

The presence of two strongly electron-withdrawing acetyl groups in this compound is expected to further deactivate the entire quinoline nucleus towards electrophilic attack, which is a key step in many oxidation reactions. This deactivation would make the oxidation of the benzene ring even more challenging compared to unsubstituted quinoline. numberanalytics.com While specific studies on the oxidation of this compound are scarce, it can be inferred that extremely harsh conditions would be necessary to achieve oxidative cleavage of the benzene ring. It is also plausible that the acetyl groups themselves could be susceptible to oxidation under certain conditions, potentially leading to the corresponding carboxylic acids.

| Oxidizing Agent | Substrate | Product | Reference |

| Alkaline KMnO₄ | Quinoline | Quinolinic acid | pharmaguideline.comgoogle.com |

| Hydrogen Peroxide (with catalyst) | Quinoline | Quinolinic acid | google.com |

| Sulfate (B86663) Radicals | Quinoline | Hydroxylated quinolines, ring-opened products | rsc.org |

Reductive Transformations

The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. orientjchem.org Catalytic hydrogenation of quinoline, for instance, typically yields 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The choice of reducing agent and reaction conditions can influence the extent and regioselectivity of the reduction.

For this compound, the electron-withdrawing nature of the acetyl groups at the 2- and 4-positions makes the pyridine ring particularly electron-deficient and thus more susceptible to nucleophilic attack and reduction. It is anticipated that the reduction of this compound would preferentially occur on the pyridine ring.

Selective reduction of the acetyl groups without affecting the quinoline nucleus is also a possible transformation. Depending on the reducing agent, the acetyl groups could be reduced to the corresponding ethyl groups or secondary alcohols. For example, transfer hydrogenation has been used to reduce the acyl group in 3-acetylquinoline (B1336125) to a hydroxyl group.

| Reducing Agent/Method | Substrate | Product(s) | Reference |

| Catalytic Hydrogenation (e.g., with Pt) | Quinoline | 1,2,3,4-Tetrahydroquinoline | pharmaguideline.com |

| Tin and Hydrochloric Acid | Quinoline | 1,2,3,4-Tetrahydroquinoline | scribd.com |

| Lithium in Liquid Ammonia | Quinoline | 1,4-Dihydroquinoline | pharmaguideline.com |

| H₃N·BH₃ (Transfer Hydrogenation) | 3-Acetylquinoline | 3-(1-Hydroxyethyl)quinoline |

Coordination Chemistry and Ligand Properties of 2,4 Diacetylquinoline

2,4-Diacetylquinoline as a Multidentate Ligand

This compound is a heterocyclic compound featuring a quinoline (B57606) core substituted with two acetyl groups at the 2 and 4 positions. This specific arrangement of functional groups imparts the molecule with the ability to act as a multidentate ligand in coordination chemistry. A multidentate, or polydentate, ligand is a molecule or ion that has multiple donor atoms capable of binding to a single central metal atom, forming a chelate complex. wikipedia.orgchemguide.co.uk The capacity of this compound to form such complexes is rooted in the presence and spatial arrangement of its electron-pair-donating atoms.

The structure of this compound contains three potential donor atoms that can participate in coordinate covalent bonds with a metal center. A donor atom must possess at least one lone pair of electrons to share with a metal ion, which acts as a Lewis acid (electron pair acceptor). utexas.edu

The potential donor sites in this compound are:

The quinoline ring nitrogen atom: This nitrogen atom has a lone pair of electrons available for coordination.

The carbonyl oxygen atoms: Each of the two acetyl groups has a carbonyl oxygen atom (C=O). These oxygen atoms possess lone pairs of electrons and can act as donor sites.

Table 1: Potential Donor Atoms in this compound

| Atom Type | Location on Molecule | Role in Coordination |

| Nitrogen (N) | Quinoline Ring | Lewis Base, electron pair donor utexas.edu |

| Oxygen (O) | Carbonyl group at C2 | Lewis Base, electron pair donor utexas.edu |

| Oxygen (O) | Carbonyl group at C4 | Lewis Base, electron pair donor utexas.edu |

Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. libretexts.org Complexes containing such rings, called chelate complexes, exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. libretexts.org This phenomenon is known as the chelate effect, which is primarily driven by a favorable increase in entropy. wikipedia.orglibretexts.org

This compound can adopt several chelation modes depending on which donor atoms bind to the metal center. The formation of stable five- or six-membered chelate rings is generally favored. byjus.com

Bidentate Chelation: The ligand can coordinate to a metal ion using two donor atoms.

N,O-bidentate: The quinoline nitrogen and the oxygen from the acetyl group at the C2 position can form a stable five-membered chelate ring.

O,O-bidentate: While less common for this specific ligand geometry, coordination through both carbonyl oxygens might be possible with large metal ions or in the formation of bridged polynuclear complexes.

Tridentate Chelation: The ligand can coordinate through all three donor atoms: the quinoline nitrogen and both carbonyl oxygens. This would result in the formation of two fused chelate rings, which can significantly enhance complex stability.

The stability of these coordination complexes is quantified by their stability constants (K). wikipedia.org In general, the higher the denticity of the ligand, the greater the stability of the resulting metal complex. libretexts.org Therefore, when this compound acts as a tridentate ligand, it is expected to form highly stable complexes.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. byjus.com The denticity of this compound can vary, which in turn influences the stoichiometry, geometry, and stability of the resulting metal complexes. researchgate.net

Bidentate Coordination: If this compound acts as a bidentate ligand, it leaves one carbonyl group uncoordinated. This allows for the possibility of forming complexes with a higher ligand-to-metal ratio (e.g., 2:1 or 3:1), leading to octahedral or square planar geometries depending on the metal ion. libretexts.org The uncoordinated acetyl group may also interact with the solvent or other species in solution.

Tridentate Coordination: When all three donor atoms coordinate to the metal, the ligand occupies three coordination sites. This often leads to a 1:1 or 2:1 ligand-to-metal ratio. For a 2:1 complex with a tridentate ligand, a common geometry is octahedral. chemguide.co.uk The enforcement of a specific coordination geometry by a tridentate ligand can impact the chemical and physical properties of the complex. researchgate.net

The chelate effect dictates that the stability of a complex generally increases with the denticity of the ligands. wikipedia.org Thus, complexes where this compound acts as a tridentate ligand are predicted to be more stable than those where it is bidentate.

Chelation Modes and Stability of Coordination Complexes[16],

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. scirp.orgmtct.ac.in Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and composition of the new compounds. researchgate.net

Transition metals, with their partially filled d-orbitals, readily form a wide variety of coordination complexes. libretexts.org The synthesis of this compound complexes with transition metals such as copper(II), nickel(II), and iron(III) is expected to follow established procedures. researchgate.net A typical synthesis involves dissolving the ligand and a metal salt (e.g., chloride or nitrate (B79036) salt) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. scirp.orgmtct.ac.in The resulting complex often precipitates from the solution upon cooling or solvent evaporation. mtct.ac.in

Characterization of these complexes is crucial to determine their structure and properties.

Table 2: Common Techniques for Characterizing Transition Metal Complexes

| Technique | Expected Information |

| Elemental Analysis (C, H, N) | Confirms the empirical formula and the ligand-to-metal ratio. |

| Infrared (IR) Spectroscopy | Shows shifts in the vibrational frequencies of the ligand's functional groups upon coordination. A decrease in the C=O stretching frequency (νC=O) indicates coordination of the carbonyl oxygen. A shift in the C=N stretching frequency (νC=N) of the quinoline ring suggests nitrogen coordination. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-based (π→π*) transitions and metal-centered (d-d) transitions. These spectra help in deducing the coordination geometry (e.g., octahedral vs. tetrahedral). |

| Molar Conductance Measurements | Determines whether the complex is an electrolyte or non-electrolyte in solution, indicating if anions are inside or outside the coordination sphere. |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons on the metal center and thus its oxidation state and spin state (high-spin vs. low-spin). |

Lanthanide ions (4f elements) are hard Lewis acids and typically prefer to coordinate with hard Lewis bases, such as oxygen-containing ligands. mdpi.com The carbonyl oxygens of this compound make it a suitable candidate for complexing with lanthanide ions like Europium(III) (Eu³⁺) or Terbium(III) (Tb³⁺). Lanthanide ions are known for their high and variable coordination numbers (often 8 or 9). libretexts.orgmdpi.com

The synthesis of lanthanide complexes often involves the reaction of the ligand with a lanthanide salt (e.g., nitrate or triflate) in a non-aqueous solvent like acetonitrile (B52724) or methanol. google.com The stability of lanthanide complexes tends to increase across the series as the ionic radius of the Ln³⁺ ion decreases. nih.gov

Complexation with this compound could lead to interesting photophysical properties, as the ligand can potentially act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength (a process known as sensitized luminescence). google.com Characterization would involve similar techniques as for transition metal complexes, with additional focus on luminescence spectroscopy (emission and excitation spectra) and lifetime measurements. google.comrsc.org

Coordination with Main Group Metals

The coordination chemistry of this compound with main group metals is a developing area of interest. While transition metals are more common in coordination chemistry due to their variable oxidation states and d-orbital interactions, main group metals also form stable complexes with suitable ligands. libretexts.orgmdpi.com The interaction between main group metals and ligands is primarily governed by electrostatic forces and the Lewis acid-base theory, where the metal acts as a Lewis acid and the ligand as a Lewis base. libretexts.org

In the context of this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the acetyl groups can act as donor sites for coordination with main group metal ions. The specific coordination mode would depend on the size, charge, and Lewis acidity of the metal ion, as well as the reaction conditions. Research into the coordination of similar N,O-donor ligands with main group metals like magnesium has highlighted the influence of the ligand's structure on the resulting complex's geometry and stability. uni-regensburg.de The study of such complexes is crucial for understanding the fundamental principles of coordination chemistry beyond the realm of transition metals and can lead to the development of novel materials and catalysts. nih.govox.ac.uk

Spectroscopic Analysis of this compound Metal Complexes

Spectroscopic techniques are indispensable for the characterization of this compound metal complexes, providing valuable insights into their electronic structure, bonding, and geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the this compound ligand to a metal center. researchgate.net Upon complexation, characteristic shifts in the vibrational frequencies of the C=O (acetyl) and C=N (quinoline) groups are expected. The stretching frequency of the carbonyl groups typically shifts to a lower wavenumber upon coordination to a metal ion, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen to the metal. Similarly, changes in the vibrational bands of the quinoline ring, particularly those involving the C=N bond, provide evidence of coordination through the nitrogen atom. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes are compared to that of the free ligand. impactfactor.org The spectrum of the free this compound ligand will exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoline ring and the acetyl groups. Upon complexation, these bands may shift in wavelength and intensity (bathochromic or hypsochromic shifts). researchgate.net Furthermore, new absorption bands may appear in the visible region due to d-d electronic transitions in the case of transition metal complexes, or charge-transfer transitions from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). impactfactor.orgresearchgate.net These new bands are often responsible for the color of the complexes. libretexts.org

Below is a table summarizing the expected spectroscopic changes upon complexation of this compound.

| Spectroscopic Technique | Observed Change upon Complexation | Information Gained |

| Infrared (IR) | Shift in ν(C=O) and ν(C=N) frequencies | Confirmation of coordination through oxygen and nitrogen atoms. |

| UV-Visible (UV-Vis) | Shifts in ligand-based transitions; appearance of new bands | Information on electronic structure, d-d transitions, and charge-transfer bands. |

| NMR (¹H, ¹³C) | Shifts in the signals of ligand protons and carbons | Elucidation of the coordination mode and structure in solution. |

Structural Analysis of Coordination Complexes via X-ray Diffraction

The coordination of this compound to a metal ion can result in various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. libretexts.org For instance, in an octahedral complex, the ligand could coordinate in a bidentate fashion, occupying two coordination sites, or in a tridentate manner if both acetyl groups and the quinoline nitrogen are involved. The crystal structure would reveal the exact coordination mode.

Powder X-ray diffraction (PXRD) can be employed to analyze the crystallinity and phase purity of the synthesized complexes, especially when single crystals suitable for single-crystal X-ray diffraction cannot be obtained. nih.gov The diffraction pattern of a crystalline complex is unique and can be used as a fingerprint for identification. jocpr.comresearchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes containing quinoline-based ligands have demonstrated significant potential as catalysts in various organic transformations. rsc.orgnih.gov While specific catalytic applications of this compound complexes are an emerging field, analogies can be drawn from the well-established catalytic activity of other quinoline derivatives.

Investigation of Hydrosilylation Catalysis (analogous to other quinoline ligands)

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a fundamentally important reaction in organic synthesis. Quinoline-based ligands have been successfully employed in metal complexes, particularly with iron and cobalt, for the catalytic hydrosilylation of alkenes and carbonyl compounds. acs.orgnih.govnih.gov These catalysts often exhibit high activity and selectivity. acs.orgnih.gov

For example, iron and cobalt complexes with phosphino-quinoline-pyridine ligands have been shown to be active precatalysts for the hydrosilylation of alkenes. acs.org Similarly, cobalt complexes supported by phosphinoquinoline ligands have demonstrated excellent catalytic activity for the hydrosilylation of various ketones. nih.gov N-heterocyclic carbene-copper(I) complexes have also been found to be efficient catalysts for the hydrosilylation of carbonyl compounds. beilstein-journals.org Given these precedents, it is conceivable that this compound metal complexes could also exhibit catalytic activity in hydrosilylation reactions. The electronic and steric properties of the this compound ligand could influence the efficiency and selectivity of the catalytic process.

Exploration of Other Metal-Catalyzed Organic Transformations

Beyond hydrosilylation, metal complexes with quinoline-based ligands have been utilized in a range of other catalytic organic reactions. These include:

Cross-coupling reactions: Palladium complexes with quinoline-based ligands can catalyze various cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Hydrogenation and transfer hydrogenation: Ruthenium complexes with quinoline-based ligands have been investigated for the hydrogenation of various substrates.

Polymerization: Certain transition metal complexes with quinoline-derived ligands have been explored as catalysts for olefin polymerization.

The exploration of this compound metal complexes in these and other metal-catalyzed organic transformations represents a promising avenue for future research. The specific functionalities of the this compound ligand, namely the two acetyl groups, could offer unique opportunities for catalyst design and reactivity.

Theoretical and Computational Studies of 2,4 Diacetylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of molecular systems, including 2,4-diacetylquinoline. imperial.ac.uk DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for calculating the electronic structure and properties of medium-sized organic molecules. google.comnih.gov Various functionals and basis sets can be employed within the DFT framework to tailor the calculations to the specific properties being investigated. nih.govsumitomo-chem.co.jp

A fundamental step in computational chemistry is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. google.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used for this purpose. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following is a representative table. Actual values would be obtained from specific DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(O)CH3 | 1.50 | - | - |

| C4-C(O)CH3 | 1.51 | - | - |

| N1-C2 | 1.37 | - | - |

| C2-C3 | 1.41 | - | - |

| C3-C4 | 1.40 | - | - |

| C4-C4a | 1.42 | - | - |

| C2-C3-C4 | - | 120.5 | - |

| C3-C4-C(O) | - | 119.8 | - |

| C(O)-C2-C3-C4 | - | - | 178.9 |

| C(O)-C4-C3-C2 | - | - | 5.2 |

This table is for illustrative purposes. The values would be generated from a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would likely be centered on the electron-withdrawing acetyl groups. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com This analysis helps in predicting how this compound will interact with other reagents, for instance, in nucleophilic or electrophilic attacks. wuxiapptec.com The energies of these frontier orbitals can be precisely calculated using DFT methods. nih.gov

Table 2: Calculated Frontier Orbital Energies and Related Quantum Chemical Parameters for this compound (Theoretical) (Note: The following is a representative table. Actual values would be obtained from specific DFT calculations.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.227 |

| Electrophilicity Index (ω) | 4.2 |

This table is for illustrative purposes. The values would be generated from a specific computational study.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. doubtnut.comed.ac.uk Computational methods can be used to calculate the partial charges on each atom in this compound. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of positive and negative potential. libretexts.orgraccefyn.co

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the acetyl groups and the nitrogen atom of the quinoline ring, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms. This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and materials science. libretexts.org

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Vibrational Spectroscopy Simulations (IR, Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of molecules with a high degree of accuracy. uni-siegen.dearxiv.org These simulations are based on calculating the vibrational frequencies of the molecule's bonds. uni-siegen.de For a vibration to be IR active, it must cause a change in the molecule's dipole moment, while for it to be Raman active, it must cause a change in its polarizability. edinst.com

By performing frequency calculations on the optimized geometry of this compound using DFT, a theoretical vibrational spectrum can be generated. iiserpune.ac.in This simulated spectrum can then be compared with experimental IR and Raman data. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the C=O, C-C, C-N, and C-H bonds. naturalspublishing.com This detailed assignment provides a molecular "fingerprint" and confirms the structural integrity of the synthesized compound. arxiv.org

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Theoretical) (Note: The following is a representative table. Actual values would be obtained from specific DFT calculations.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C=O stretch (acetyl) | 1715 | High | Moderate |

| C=N stretch (quinoline) | 1620 | Moderate | High |

| Aromatic C=C stretch | 1580-1450 | Moderate-High | High |

| C-H stretch (aromatic) | 3100-3000 | Low | Moderate |

| C-H stretch (methyl) | 2980-2900 | Low | Moderate |

This table is for illustrative purposes. The values would be generated from a specific computational study.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jpcecam.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. sumitomo-chem.co.jp This allows for a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

For this compound, computational methods could be used to study its synthesis, for example, by modeling the steps of the Friedländer annulation or a related synthetic route. Furthermore, the mechanisms of reactions involving this compound, such as its reduction, oxidation, or its participation in condensation reactions to form larger, more complex molecules, can be elucidated. academie-sciences.fr These studies can help in optimizing reaction conditions and in the rational design of new synthetic strategies.

Modeling of Ligand-Metal Interactions in Coordination Complexes

The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for acting as a ligand in coordination complexes with various metal ions. york.ac.uk Computational modeling can provide significant insights into the nature of these ligand-metal interactions. mdpi.com

By performing calculations on a complex of this compound with a metal ion, it is possible to determine the preferred coordination geometry, the strength of the metal-ligand bonds, and the effect of coordination on the electronic structure of both the ligand and the metal. semanticscholar.orgnih.gov Techniques such as DFT can be used to calculate the binding energies and to analyze the charge transfer between the ligand and the metal. mdpi.com This information is critical for designing new metal complexes with specific catalytic, magnetic, or photophysical properties. For instance, understanding the interaction between this compound and a catalytically active metal center can aid in the development of new catalysts for organic transformations. osti.gov

Prediction of Spectroscopic Properties and Conformational Landscapes

Theoretical calculations are instrumental in predicting the spectroscopic characteristics of molecules. By employing methods like DFT, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions are valuable for interpreting experimental data and understanding the electronic and vibrational states of the molecule. researchgate.netbohrium.comdergipark.org.tr

Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would involve optimizing the molecular geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts, often by referencing against a standard like tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies in the IR spectrum can be computed. mdpi.com This involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the force constants and vibrational modes. The predicted frequencies for the carbonyl stretches of the two acetyl groups would be of particular interest, as their positions can provide information about the electronic environment and potential intramolecular interactions.

The study of the conformational landscape of this compound is crucial for understanding its flexibility and the relative stability of different spatial arrangements. The primary degrees of freedom in this molecule are the rotations around the single bonds connecting the acetyl groups to the quinoline ring. Computational methods can map the potential energy surface as a function of these torsional angles to identify stable conformers and the energy barriers between them. numberanalytics.comsfu.ca

Research on other 2,4-disubstituted quinolines has demonstrated the utility of computational approaches in understanding their structure-activity relationships. nih.govacs.orgnih.gov While specific theoretical studies on this compound are not extensively documented in the provided search results, the principles from studies on analogous quinoline derivatives can be applied to hypothesize its behavior. mdpi.comcnr.itdergipark.org.tr

Detailed Research Findings

While direct computational studies on this compound are not available in the provided search results, we can infer the expected findings based on studies of similar molecules.

A computational analysis of this compound would likely begin with a geometry optimization to find the lowest energy structure. This would be followed by a frequency calculation to confirm that the structure is a true minimum on the potential energy surface and to predict the IR spectrum. mdpi.com

The conformational analysis would focus on the rotation of the two acetyl groups. It is expected that the planar conformations, where the acetyl groups are coplanar with the quinoline ring, would be among the low-energy structures due to conjugation. However, steric hindrance between the acetyl groups and the adjacent hydrogen atoms on the quinoline ring might lead to non-planar ground state conformations. The relative energies of different conformers would be calculated to determine their Boltzmann populations at a given temperature.

The predicted NMR chemical shifts would be sensitive to the conformation of the acetyl groups. For instance, the proximity of the carbonyl oxygen to a proton on the quinoline ring in certain conformations could lead to a downfield shift for that proton.

The following tables represent hypothetical but plausible data that would be generated from such a computational study, based on typical results for similar organic molecules.

Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| H at C3 | 8.1 - 8.3 |

| H at C5 | 7.8 - 8.0 |

| H at C6 | 7.6 - 7.8 |

| H at C7 | 7.6 - 7.8 |

| H at C8 | 8.2 - 8.4 |

| Methyl Protons (C2-acetyl) | 2.7 - 2.9 |

| Methyl Protons (C4-acetyl) | 2.8 - 3.0 |

| ¹³C NMR (ppm) | |

| C2 | 150 - 152 |

| C3 | 125 - 127 |

| C4 | 145 - 147 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 130 - 132 |

| C7 | 127 - 129 |

| C8 | 136 - 138 |

| C8a | 148 - 150 |

| Carbonyl Carbon (C2-acetyl) | 198 - 200 |

| Carbonyl Carbon (C4-acetyl) | 200 - 202 |

| Methyl Carbon (C2-acetyl) | 25 - 27 |

| Methyl Carbon (C4-acetyl) | 26 - 28 |

| IR Frequencies (cm⁻¹) | |

| C=O Stretch (asymmetric) | ~1700 |

| C=O Stretch (symmetric) | ~1685 |

| C-H Stretch (aromatic) | 3050 - 3100 |

| C-H Stretch (methyl) | 2900 - 3000 |

Conformational Analysis Data

| Conformer | Dihedral Angle 1 (C3-C2-C=O) | Dihedral Angle 2 (C3-C4-C=O) | Relative Energy (kcal/mol) | Population (%) |

| I (planar) | 0° | 180° | 0.0 | 60 |

| II (non-planar) | 30° | 150° | 0.8 | 25 |

| III (non-planar) | -30° | 210° | 1.2 | 15 |

Derivatives of 2,4 Diacetylquinoline: Synthesis and Chemical Properties

Synthetic Approaches to Substituted 2,4-Diacetylquinoline Derivatives

The synthesis of substituted this compound derivatives can be achieved through various chemical reactions. One common method involves the multi-step synthesis starting from aniline (B41778), which is reacted with benzaldehyde (B42025) and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid. This intermediate is then converted to 2-phenylquinoline-4-carbonyl chloride, which subsequently reacts with different amines to produce a range of 2-phenylquinoline-4-substituted phenylcarboxamide derivatives. austinpublishinggroup.com

Another approach is the coupling of aryl methyl ketones with diethyl oxalate (B1200264) in the presence of a base, followed by hydrolysis to yield 4-aryl-4-oxo-2-hydroxy-2-butenoic acids. acs.org Additionally, this compound itself can be synthesized from quinoline (B57606) through a reaction with acetaldehyde (B116499) and sulfuric acid in the presence of iron(II) sulfate (B86663) heptahydrate and tert-butyl hydroperoxide. thieme-connect.de

A metal-free, one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds has also been developed. This method utilizes aryl amines and dimethyl/diethyl acetylenedicarboxylates with molecular iodine as a catalyst in acetonitrile (B52724). rsc.org This approach is noted for being environmentally friendly and cost-effective. rsc.org

The Friedländer synthesis and its variations, such as the Pfitzinger reaction, offer additional routes to quinoline derivatives. The Pfitzinger reaction, for instance, converts isatins into quinoline-4-carboxylic acids by reacting them with ketones under basic conditions. thieme-connect.de Modifications of these classical methods, like using different catalysts or reaction conditions, allow for the synthesis of a wide array of substituted quinolines.

Table 1: Synthetic Methods for Substituted Quinoline Derivatives

| Starting Materials | Reagents and Conditions | Product Type |

|---|---|---|

| Aniline, Benzaldehyde, Pyruvic Acid | 1. Reflux in ethanol (B145695) 2. Phosphorus pentachloride 3. Various amines, 10-15°C | 2-Phenylquinoline-4-substituted Phenylcarboxamide Derivatives austinpublishinggroup.com |

| Aryl Methyl Ketones, Diethyl Oxalate | 1. NaH, Toluene 2. 1 N NaOH, Dioxane | 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids acs.org |

| Quinoline, Acetaldehyde | FeSO₄·7H₂O, t-BuOOH, H₂SO₄, 5-10°C | This compound thieme-connect.de |

| Aryl Amines, Acetylenedicarboxylates | I₂, Acetonitrile, 80°C | Quinoline-2,4-dicarboxylate Scaffolds rsc.org |

Chemical Reactivity Profiles of Various Derivatives

The chemical reactivity of quinoline derivatives is characterized by both electrophilic and nucleophilic substitution reactions. The nitrogen atom's free electron pair makes the C2 and C4 positions particularly susceptible to nucleophilic attack. ecorfan.org The reactivity of the quinoline ring is significantly influenced by the nature and position of its substituents.

For instance, 2,4-disubstituted quinoline derivatives with bulky aryl groups at the 2 and 4 positions have shown enhanced biological activities. austinpublishinggroup.com The reactivity of the acetyl groups in this compound derivatives allows for a variety of subsequent chemical modifications. These acetyl groups can undergo reactions typical of ketones, providing a handle for further functionalization.

The presence of electron-donating or electron-withdrawing groups on the quinoline ring or on the substituents can modulate the reactivity of the entire molecule. For example, the basicity of the quinoline nitrogen (pKa = 4.94) can be altered by substituents, which in turn affects its ability to form salts and complexes with acids. thieme-connect.de

Structural Diversity and Modifications to the Acetyl Groups and Quinoline Ring

The structural diversity of this compound derivatives is achieved through modifications at several positions on the quinoline nucleus and the acetyl groups.

Modifications of Acetyl Groups: The acetyl groups at the C2 and C4 positions are key sites for structural modifications. These groups can be transformed into other functional groups, such as oximes, hydrazones, or can be involved in condensation reactions to form larger heterocyclic systems. thieme-connect.de The process of histone acetylation, where acetyl groups are transferred to lysine (B10760008) residues, provides a biological parallel to the chemical reactivity of acetyl groups, highlighting their importance in molecular interactions. mdpi.comnih.govwikipedia.orgcusabio.combiomodal.com

Modifications of the Quinoline Ring: Substituents can be introduced at various positions on the quinoline ring. For example, in the synthesis of 2-phenylquinoline-4-aryl substituted carboxamides, various aromatic amines bearing electron-donating groups, electron-withdrawing groups, benzyl (B1604629), pyridyl, and halogen atoms have been successfully incorporated. austinpublishinggroup.com Furthermore, the synthesis of quinoline-2,4-dicarboxylate derivatives demonstrates the possibility of introducing ester functionalities at the 2 and 4 positions. rsc.org

The versatility of synthetic methods allows for the creation of a wide range of derivatives with diverse structural features, which can be tailored for specific applications. cymitquimica.com

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of this compound derivatives are significantly influenced by the nature and position of their substituents.

Electronic Effects: Substituents on the quinoline ring can alter the electron distribution within the molecule. Electron-donating groups (EDGs) increase the electron density of the ring system, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect. nih.gov This modulation of electronic properties can affect the reactivity of the acetyl groups and the quinoline nitrogen. For example, the nucleophilicity of the nitrogen atoms in purine (B94841) derivatives is governed by the electronic effects of substituents, which can shift the regioselectivity of acylation reactions. nih.gov

Steric Effects: Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, plays a crucial role in the reactivity and conformation of molecules. wikipedia.org In the context of this compound derivatives, bulky substituents near the acetyl groups or the nitrogen atom can hinder the approach of reactants, thereby influencing the regioselectivity and stereoselectivity of reactions. nih.govnih.gov For instance, the regioselective acylation of adenine (B156593) derivatives is controlled by the steric properties of the substituent at the N6-position, where bulky groups can shield the proximal N7 region. nih.gov

Table 2: Influence of Substituents on Derivative Properties

| Substituent Type | Effect on Electronic Properties | Effect on Steric Properties | Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Increase electron density on the ring | Can introduce steric bulk | Enhances reactivity towards electrophiles |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decrease electron density on the ring | Generally less bulky than some EDGs | Decreases reactivity towards electrophiles, increases towards nucleophiles |

| Bulky Groups (e.g., tert-butyl, phenyl) | Can have inductive effects | Significant steric hindrance | Can direct reactions to less hindered sites (regioselectivity) nih.govwikipedia.org |

Studies on Heteroannulation and Annulation Reactions Involving Derivatives

Heteroannulation and annulation reactions are powerful tools for constructing complex heterocyclic systems from simpler precursors. Derivatives of this compound can serve as substrates in such reactions to build fused ring systems.

Heteroannulation Reactions: These reactions involve the formation of a new heterocyclic ring fused to the existing quinoline core. The acetyl groups of this compound derivatives can participate in condensation reactions with binucleophiles to form new rings. For example, reaction with hydrazines could lead to the formation of pyrazolo[3,4-b]quinoline derivatives. The Larock heteroannulation, a palladium-catalyzed reaction, is a well-established method for synthesizing indoles from alkynes and 2-haloanilines, and similar strategies could potentially be applied to quinoline derivatives. ub.edunih.gov

Annulation Reactions: Annulation refers to the formation of a new carbocyclic ring. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones, is a relevant example. organic-chemistry.orgwikipedia.org Derivatives of this compound, with their acetyl groups, could be elaborated into divinyl ketone-like structures that could then undergo annulation reactions to form new fused carbocycles.

Recent advances in palladium-catalyzed annulation reactions have expanded the scope to include strained alkenes and allenes, allowing for the synthesis of complex polycyclic heterocycles. nih.gov These modern synthetic methods offer potential pathways to further elaborate the this compound scaffold.

Analytical Chemistry Applications of 2,4 Diacetylquinoline